2-Imidazo[4,5-b]pyridin-3-ylacetic acid chemical structure and properties
2-Imidazo[4,5-b]pyridin-3-ylacetic acid chemical structure and properties
The following technical guide details the structural chemistry, synthesis, and pharmacological utility of 2-(3H-Imidazo[4,5-b]pyridin-3-yl)acetic acid . This document is designed for researchers and drug development professionals, focusing on practical methodologies and mechanistic insights.
Executive Summary
2-(3H-Imidazo[4,5-b]pyridin-3-yl)acetic acid (CAS: Derivative-dependent, typically referenced as the acid form of specific esters) is a critical heterocyclic scaffold in medicinal chemistry.[1] It serves as a bioisostere for benzimidazole-based ligands, offering distinct physicochemical properties due to the presence of the pyridine nitrogen. This moiety is frequently employed in the development of Angiotensin II receptor antagonists , Thromboxane A2 receptor antagonists , and CRTH2 antagonists .
The primary challenge in working with this scaffold is regioselectivity during synthesis. The imidazo[4,5-b]pyridine core possesses three nucleophilic nitrogens (N1, N3, and N4), leading to complex isomeric mixtures during direct alkylation. This guide provides authoritative protocols to overcome these synthetic hurdles.
Chemical Identity & Physicochemical Properties[2][3][4]
Nomenclature and Structure
-
IUPAC Name: 2-(3H-Imidazo[4,5-b]pyridin-3-yl)acetic acid
-
Common Name: Imidazo[4,5-b]pyridin-3-ylacetic acid[2][3][4][5][6]
-
Molecular Formula: C
H N O -
Molecular Weight: 177.16 g/mol
-
SMILES: OC(=O)Cn1c2ncccc2nc1 (N3-isomer)
Key Properties
| Property | Value / Description | Note |
| Physical State | White to off-white solid | Crystalline powder typically obtained after recrystallization. |
| Solubility | DMSO, DMF, Dilute Acid/Base | Poor solubility in water and non-polar organics due to zwitterionic potential. |
| pKa (Calc.) | Acid: ~3.5; Pyridine N: ~3.0 | Amphoteric nature requires careful pH control during extraction. |
| Melting Point | >200 °C (Decomposes) | High melting point characteristic of fused heterocyclic acids. |
| UV/Vis | Distinctive absorption due to the conjugated heteroaromatic system. |
Synthetic Methodologies & Regiocontrol[1][7][8]
The synthesis of 3-substituted imidazo[4,5-b]pyridines is non-trivial due to tautomerism.[7] The N1 and N3 positions on the imidazole ring are competitive nucleophiles.
Method A: Direct Alkylation (Common but Non-Selective)
Direct alkylation of the parent heterocycle with haloacetic acid derivatives often yields a mixture of N1 and N3 isomers, with N3 typically being the major product but difficult to purify.
-
Reagents: Imidazo[4,5-b]pyridine, Ethyl bromoacetate, K
CO or Cs CO . -
Solvent: DMF or DMSO.
-
Mechanism: S
2 substitution. -
Critical Insight: The N3-isomer is thermodynamically favored in polar aprotic solvents, but N1-alkylation (and even N4-quaternization) occurs as a significant impurity. Separation requires rigorous column chromatography.
Method B: Regioselective Cyclization (Recommended)
To guarantee the formation of the 3-isomer , a de novo ring construction strategy is superior. This method builds the imidazole ring onto the pyridine with the acetic acid side chain already in place.
Protocol: The "Glycine Route"
-
Nucleophilic Substitution: React 2-chloro-3-nitropyridine with glycine ethyl ester hydrochloride in the presence of a base (TEA) to form N-(3-nitro-2-pyridyl)glycine ethyl ester.
-
Reduction: Reduce the nitro group (H
/Pd-C or Fe/AcOH) to yield the diamine intermediate, N-(3-amino-2-pyridyl)glycine ethyl ester. -
Cyclization: Heat the diamine with formic acid or triethyl orthoformate . The primary amine (ex-nitro) condenses with the formyl source, closing the ring onto the secondary amine (bearing the glycine chain). This locks the substituent at the N3 position.
-
Hydrolysis: Saponify the ester (LiOH/THF/H
O) to yield the free acid.
Caption: Regioselective synthesis of 2-(3H-imidazo[4,5-b]pyridin-3-yl)acetic acid via the glycine route.
Analytical Characterization
Validating the structure requires distinguishing the N3-isomer from the N1-isomer.
NMR Spectroscopy ( H NMR, 400 MHz, DMSO-d )
-
C2-H (Imidazole): Singlet,
8.35 – 8.50 ppm. This proton is highly deshielded. -
Pyridine Protons:
-
C5-H: Doublet of doublets (dd),
~7.3 ppm. -
C7-H: Doublet (d),
~8.0 ppm. -
C6-H: Doublet (d),
~8.4 ppm. -
Note: The coupling constants (
) and chemical shifts of the pyridine ring protons shift subtly between N1 and N3 isomers due to electronic effects.
-
-
Methylene (-CH
-): Singlet, 5.10 – 5.20 ppm. -
Carboxylic Acid (-COOH): Broad singlet,
12.0 – 13.0 ppm (often invisible if exchanged).
Mass Spectrometry
-
ESI-MS: [M+H]
= 178.06. -
Fragmentation: Loss of CO
(M-44) is a common fragmentation pathway for acetic acid derivatives.
Pharmacological Applications[1]
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, often serving as a bioisostere for the indole or benzimidazole rings found in natural products and synthetic drugs.
Therapeutic Targets
-
Angiotensin II Receptor Antagonists (ARBs):
-
The acetic acid side chain mimics the acidic tetrazole or carboxylate pharmacophores found in Sartans (e.g., Losartan).
-
The pyridine nitrogen provides an additional hydrogen bond acceptor site, potentially altering selectivity between AT1 and AT2 receptors.
-
-
Thromboxane A2 (TP) Receptor Antagonists:
-
Derivatives of this acid are explored for anti-platelet and anti-asthmatic activities.
-
-
CRTH2 Antagonists:
-
Used in the treatment of allergic rhinitis and asthma. The acid group is essential for ionic interaction with a conserved arginine residue in the receptor binding pocket.
-
Mechanism of Action (General)
The carboxylic acid moiety typically engages in a salt bridge interaction with a positively charged residue (Arginine or Lysine) within the target protein's binding pocket. The aromatic core participates in
Caption: Pharmacophore interactions of the imidazo[4,5-b]pyridine scaffold in GPCR binding pockets.
Safety and Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. The acid is stable, but ester precursors should be kept away from moisture to prevent premature hydrolysis.
References
-
Bavetsias, V., et al. (2012). "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters. Link
-
Pokhodylo, N. T., et al. (2013). "Regioselective synthesis of 1- and 3-substituted imidazo[4,5-b]pyridines." Tetrahedron Letters. Link
-
ChemicalBook. (2024). "2-(3H-imidazo[4,5-b]pyridin-3-yl)acetic acid Properties and Safety." Link
-
PubChem. (2024). "Imidazo[4,5-b]pyridine Derivatives - Compound Summary." Link
-
BenchChem. (2025).[8] "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. CA2939893C - 8-(piperazin-1-yl)-1,2,3,4-tetrahydro-isoquinoline derivatives - Google Patents [patents.google.com]
- 3. RU2646762C2 - ÐнÑагониÑÑÑ Ñ ÐµÐ¼Ð¾ÐºÐ¸Ð½Ð¾Ð²ÑÑ ÑеÑепÑоÑов - Google Patents [patents.google.com]
- 4. CN104093715B - 4â(è¯å¹¶åªåâ2âåº)âå»åååç©åç¸å ³æ°®æè¡çç© - Google Patents [patents.google.com]
- 5. 2-(2-Methyl-3H-iMidazo[4,5-b]pyridin-3-yl)acetic acid | 1368815-51-3 [chemicalbook.com]
- 6. CA1295329C - Fused imidazoheterocyclic compounds - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
